
2-Chloro-4-methyl-1,5-naphthyridine
説明
“2-Chloro-4-methyl-1,5-naphthyridine” is a heterocyclic compound with the chemical formula C9H7ClN2. It has a molecular weight of 178.62 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthyridine core, which is a bicyclic compound containing two nitrogen atoms . The compound has a chlorine atom at the 2nd position and a methyl group at the 4th position.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, 1,5-naphthyridines in general can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
科学的研究の応用
Ligand Construction and Metal Complexes
2-Chloro-4-methyl-1,5-naphthyridine has been utilized in the construction of bridging ligands for metal complexes. Specifically, it has been transformed into bidentate and tridentate ligands using Stille coupling or Friedlander condensation methodologies, which were then used to create heteroleptic mono- and dinuclear Ru(II) complexes. These complexes demonstrated varying communication efficiency between metal centers, as evidenced by their electrochemical properties. Additionally, protonation of uncomplexed nitrogen atoms in these complexes led to shifts in absorption bands, indicative of changes in electronic structure (Singh & Thummel, 2009).
Synthesis and Structural Analysis of Complexes
This compound is also a key component in the synthesis of novel tris-naphthyridyl compounds and their corresponding Cu(I) and Pb(II) complexes. The compounds and complexes have been characterized through X-ray diffraction, MS, NMR, and elemental analysis. Structural analysis revealed large conjugated architectures and the ability of these compounds to undergo reversible hydrogen transfer and geometric configuration conversion, highlighting their potential in various applications. Additionally, molecular energy changes accompanying these processes were calculated, providing insights into their electronic properties (Gan et al., 2011).
将来の方向性
The future directions of “2-Chloro-4-methyl-1,5-naphthyridine” and similar compounds could involve further exploration of their synthesis, reactivity, and applications. These compounds have significant importance in the field of medicinal chemistry due to their diverse biological activities . They could also be used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
作用機序
Target of action
Naphthyridines are a class of compounds that have shown a variety of biological activities, suggesting they interact with multiple targets. The specific targets would depend on the particular structure and functional groups of the naphthyridine .
Mode of action
The mode of action of naphthyridines can vary widely, depending on their specific structure and the biological target they interact with. Some naphthyridines have been shown to interact with targets through mechanisms such as hydrogen bonding or hydrophobic interactions .
Biochemical pathways
Naphthyridines can affect various biochemical pathways depending on their specific targets. For example, some naphthyridines have been shown to inhibit enzymes, potentially affecting the biochemical pathways those enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of naphthyridines can vary depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of naphthyridines can vary widely, depending on their specific targets and mode of action. Some naphthyridines have been shown to have antimicrobial, anticancer, or anti-inflammatory effects .
Action environment
The action, efficacy, and stability of naphthyridines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
2-Chloro-4-methyl-1,5-naphthyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context. These interactions often involve the formation of hydrogen bonds or hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active site of the enzyme, altering its conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and the levels of certain metabolites. For example, it may inhibit or activate enzymes involved in the metabolism of nucleotides or amino acids, thereby influencing the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. For instance, certain transporters may facilitate the uptake of this compound into specific cell types, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Such localization can enhance its interaction with target biomolecules, thereby increasing its efficacy .
特性
IUPAC Name |
2-chloro-4-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMZMQFJBUYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
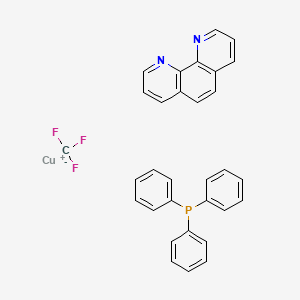

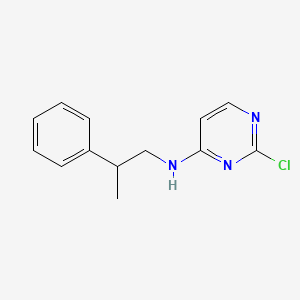
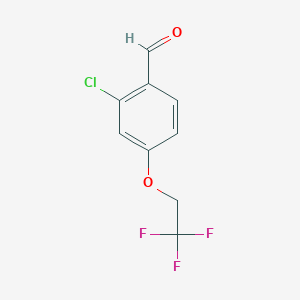
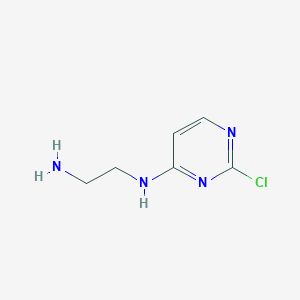
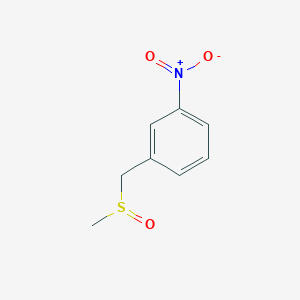


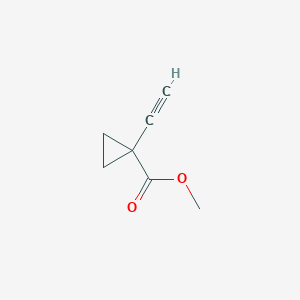
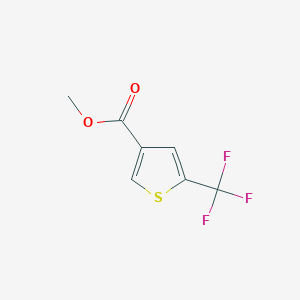
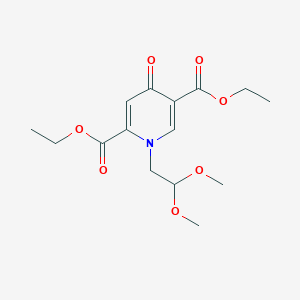
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

